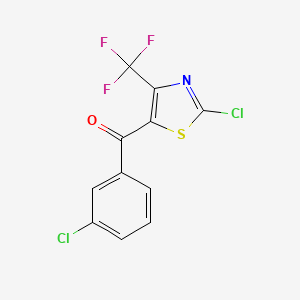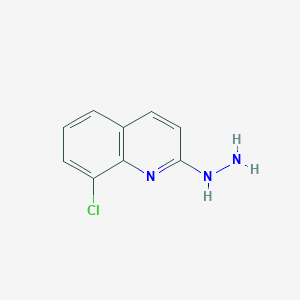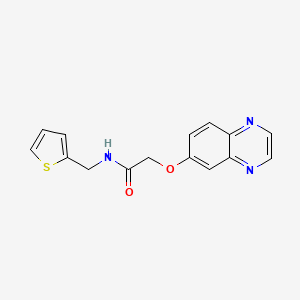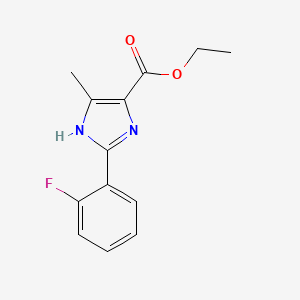
D-homomethionine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
D-homomethionine: is a derivative of methionine, an essential amino acid It is characterized by the presence of a sulfur atom and an extended carbon chain
准备方法
Synthetic Routes and Reaction Conditions: D-homomethionine can be synthesized through a series of chemical reactions involving the elongation of the carbon chain of methionine. One common method involves the use of methylthioalkylmalate synthase, which catalyzes the condensation of a methylthio-2-oxoalkanoic acid with acetyl-CoA . This process requires a divalent metal ion and an adenine nucleotide for catalytic activity.
Industrial Production Methods: Industrial production of this compound typically involves fermentation processes using genetically engineered microorganisms. These microorganisms are designed to overproduce the enzymes required for the synthesis of this compound, ensuring a high yield of the compound.
化学反应分析
Types of Reactions: D-homomethionine undergoes various chemical reactions, including:
Oxidation: The sulfur atom in this compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert sulfoxides back to sulfides.
Substitution: The amino group in this compound can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides and alkyl halides are employed in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various derivatives with modified functional groups.
科学研究应用
D-homomethionine has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules.
Biology: this compound is studied for its role in metabolic pathways and its effects on cellular processes.
Industry: It is used in the production of specialty chemicals and as a feed additive in animal nutrition.
作用机制
D-homomethionine exerts its effects through various biochemical pathways. It acts as a precursor for the synthesis of important biomolecules such as succinyl-CoA, homocysteine, cysteine, creatine, and carnitine . It also plays a role in regulating metabolic processes, oxidative stress, and immune responses. The compound interacts with specific enzymes and receptors, modulating their activity and influencing cellular functions.
相似化合物的比较
L-homomethionine: The enantiomer of D-homomethionine, with similar chemical properties but different biological activities.
Methionine: The parent compound, essential for protein synthesis and various metabolic processes.
S-adenosylmethionine: A derivative of methionine involved in methylation reactions and the synthesis of polyamines.
Uniqueness of this compound: this compound is unique due to its specific stereochemistry, which influences its interactions with enzymes and receptors. This stereochemistry can result in distinct biological activities compared to its enantiomer and other related compounds.
属性
分子式 |
C6H13NO2S |
|---|---|
分子量 |
163.24 g/mol |
IUPAC 名称 |
(2R)-2-amino-5-methylsulfanylpentanoic acid |
InChI |
InChI=1S/C6H13NO2S/c1-10-4-2-3-5(7)6(8)9/h5H,2-4,7H2,1H3,(H,8,9)/t5-/m1/s1 |
InChI 键 |
SFSJZXMDTNDWIX-RXMQYKEDSA-N |
手性 SMILES |
CSCCC[C@H](C(=O)O)N |
规范 SMILES |
CSCCCC(C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(2,3-dimethylphenoxy)-N'-[(3E)-2-oxo-1-(2-phenylethyl)-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B12448127.png)
![N-[6-(3-Methoxyphenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine](/img/structure/B12448144.png)
![4-[6-[5-(4-carboxyphenyl)pyridin-1-id-2-ylidene]pyridin-1-id-3-yl]benzoic acid;2-pyridin-1-id-2-ylidenepyridin-1-ide;ruthenium(8+);dichloride](/img/structure/B12448146.png)
![2-Oxo-2-[4-(1-piperidyl)phenyl]acetaldehyde](/img/structure/B12448154.png)
![3-Chloro-6-methoxybenzo[b]thiophene](/img/structure/B12448157.png)

![[11-(3-bromophenyl)-1-hydroxy-3-(4-methylphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl](3,4-dichlorophenyl)methanone](/img/structure/B12448166.png)


![N-{1-oxo-1-[2-(pyridin-3-ylcarbonyl)hydrazinyl]butan-2-yl}-2-[(phenylcarbonyl)amino]benzamide](/img/structure/B12448198.png)


![3-Phenyl-5-[4-(4-propylcyclohexyl)phenyl]-1,2,4-oxadiazole](/img/structure/B12448210.png)
